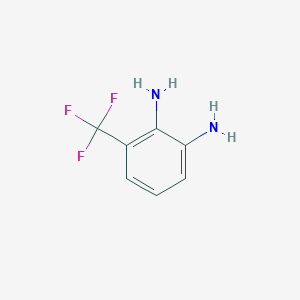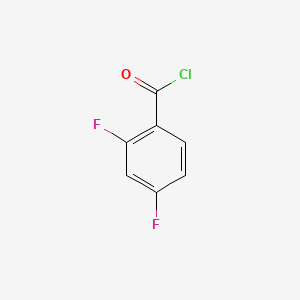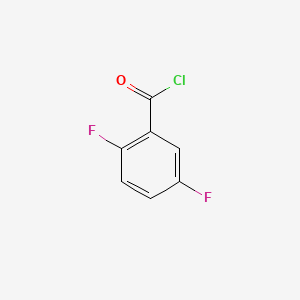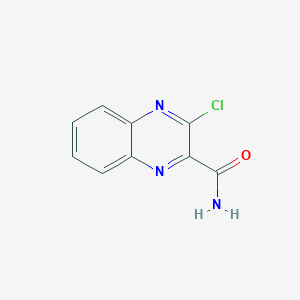
3-氯喹喔啉-2-甲酰胺
描述
3-Chloroquinoxaline-2-carboxamide is a chemical compound with the molecular formula C9H6ClN3O and a molecular weight of 207.62 . It is used for research purposes.
Synthesis Analysis
A series of 3-chloroquinoxaline-2-carboxamides were designed and prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol in the microwave environment .Molecular Structure Analysis
The molecular structure of 3-Chloroquinoxaline-2-carboxamide is represented by the formula C9H6ClN3O .科学研究应用
Synthesis of Quinoline Ring Systems
3-Chloroquinoxaline-2-carboxamide is used in the synthesis of quinoline ring systems . The quinoline ring is a versatile heterocyclic compound that is found in many natural products and pharmaceuticals. The synthesis of quinoline ring systems involves the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases .
Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems
This compound is also used in reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . These systems are of interest due to their potential applications in medicinal chemistry and drug discovery.
Serotonin 3 (5-HT3) Receptor Antagonist
3-Chloroquinoxaline-2-carboxamide has been evaluated for its serotonin (5-HT3) receptor antagonistic activities . This makes it a potential candidate for the treatment of conditions such as anxiety, schizophrenia, drug abuse and withdrawal, and age-associated memory impairments.
Treatment of Nausea and Vomiting
The compound has been studied for its potential use in the treatment of nausea and vomiting, particularly those caused by cancer chemotherapy . The development of serotonin3 (5-HT3) antagonists has dramatically improved the treatment of emesis induced by anticancer therapy .
Development of More Selective 5-HT Antagonists
Due to the key pharmacophoric requirements of 5-HT3 antagonists, 3-chloroquinoxaline-2-carboxamides were designed and synthesized . These new chemical entities were evaluated for 5-HT3 antagonism, which could lead to the development of more selective 5-HT antagonists .
Potential Applications in Central Nervous System Disorders
Several studies suggest a role of 5-HT3 antagonists in the treatment of central nervous system disorders . Therefore, 3-Chloroquinoxaline-2-carboxamide, as a 5-HT3 antagonist, may have potential applications in treating these disorders.
作用机制
安全和危害
属性
IUPAC Name |
3-chloroquinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUXDVSMMOZYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoxaline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 3-chloroquinoxaline-2-carboxamides interact with the serotonin 5-HT3 receptor and what are the downstream effects?
A1: The provided research article focuses on the synthesis and in vitro evaluation of 3-chloroquinoxaline-2-carboxamides as serotonin 5-HT3 receptor antagonists []. While the exact mechanism of action is not elaborated upon in this study, these compounds are believed to bind to the 5-HT3 receptor and block the binding site of serotonin, preventing its action. This antagonism of the 5-HT3 receptor can lead to various downstream effects, including the inhibition of nausea and vomiting, which are often associated with chemotherapy and other medical treatments.
Q2: What is the impact of structural modifications on the activity of 3-chloroquinoxaline-2-carboxamides?
A2: The research emphasizes the structure-activity relationship (SAR) by synthesizing a series of 3-chloroquinoxaline-2-carboxamides with varying substituents on the carboxamide nitrogen []. The study found that the 5-HT3 receptor antagonistic activity was influenced by the nature of these substituents. Specifically, compound 3g, containing a specific Mannich base derived from p-aminophenol, exhibited comparable antagonistic activity to the standard drug Ondansetron in the in vitro assay using guinea pig ileum []. This highlights the importance of specific structural features in determining the potency of these compounds as 5-HT3 receptor antagonists.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



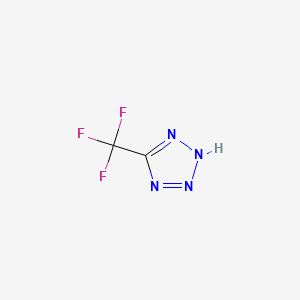

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
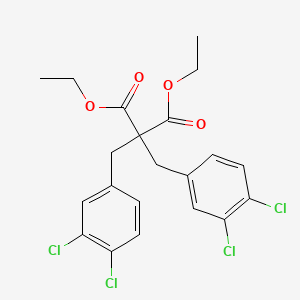
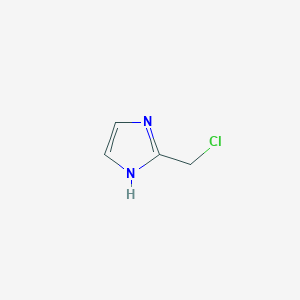

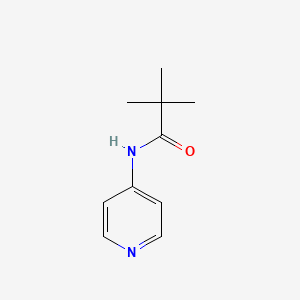
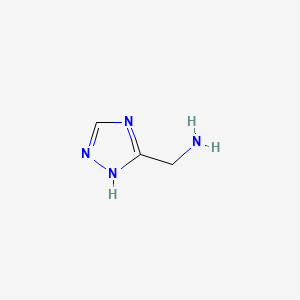
![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)
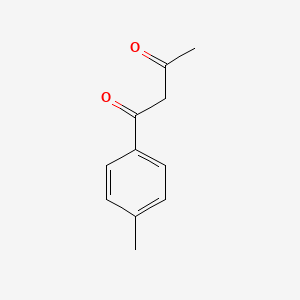
![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)
